2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile typically involves the following steps:
Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Attachment of the Thiomorpholinosulfonyl Group: This step involves the reaction of the indolinone intermediate with thiomorpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions.
Formation of the Malononitrile Moiety: The final step involves the condensation of the indolinone derivative with malononitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile has several scientific research applications:
Medicinal Chemistry: As a caspase-3 inhibitor, it is studied for its potential in developing anti-cancer therapies by inducing apoptosis in cancer cells.
Biological Research: Used in studies to understand the mechanisms of apoptosis and the role of caspase enzymes in cell death.
Chemical Biology: Employed as a tool compound to investigate the biochemical pathways involving caspase-3.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting apoptotic pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of caspase-3. Caspase-3 is a crucial enzyme in the execution phase of apoptosis. By binding to the active site of caspase-3, 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process. This inhibition can lead to the accumulation of damaged cells, which is beneficial in the context of cancer therapy where the goal is to eliminate cancerous cells .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Benzyl-2-oxo-5-(morpholinosulfonyl)indolin-3-ylidene]malononitrile: Similar structure but with a morpholine group instead of thiomorpholine.
2-[(1-Benzyl-2-oxo-5-(piperidinosulfonyl)indolin-3-ylidene]malononitrile: Contains a piperidine group instead of thiomorpholine.
2-[(1-Benzyl-2-oxo-5-(pyrrolidinosulfonyl)indolin-3-ylidene]malononitrile: Features a pyrrolidine group instead of thiomorpholine.
Uniqueness
The presence of the thiomorpholinosulfonyl group in 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with the active site of caspase-3, potentially increasing its inhibitory potency compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
2-(1-benzyl-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene)propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c23-13-17(14-24)21-19-12-18(31(28,29)25-8-10-30-11-9-25)6-7-20(19)26(22(21)27)15-16-4-2-1-3-5-16/h1-7,12H,8-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNKAHRGVFTHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655219 |
Source
|
Record name | [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144853-53-1 |
Source
|
Record name | [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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